

chemical structure and properties of "Antibacterial agent 71"

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Compound of Interest		
Compound Name:	Antibacterial agent 71	
Cat. No.:	B15565752	Get Quote

In-Depth Technical Guide to Antibacterial Agent 71

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 71 is a novel synthetic compound with the chemical formula C₂₆H₂₇F₃N₄O, identified as a promising candidate for combating multidrug-resistant bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its targeted mechanism of action against clinically relevant pathogens. The document details its inhibitory activity against the F533L mutant of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, supported by molecular modeling and simulation data. Furthermore, this guide outlines experimental protocols for its synthesis and evaluation, and presents its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The information herein is intended to facilitate further research and development of Antibacterial agent 71 as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

Antibacterial agent 71, with a molecular weight of 468.51 g/mol , possesses a complex heterocyclic structure.[1] Its identity is registered under PubChem CID 163323771.

Table 1: Physicochemical Properties of Antibacterial Agent 71



Property	Value	Source
PubChem CID	163323771	Internal Database
Molecular Formula	C26H27F3N4O	[1]
Molecular Weight	468.51 g/mol	[1]
Canonical SMILES	C1=CC=C(C=C1)CN2C=C(C3 =C(N2)C=C(C=C3)OC)C(=O)N C4=CC=C(C=C4)C(F)(F)F	PubChem
CAS Number	Not Available	-

(Image of the 2D chemical structure of **Antibacterial agent 71** should be inserted here based on the SMILES notation)

Mechanism of Action and Target Inhibition

The primary mechanism of action of **Antibacterial agent 71** is the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis.[2] Specifically, it has shown significant potential against a resistant mutant of Pseudomonas aeruginosa harboring the F533L mutation in PBP3. This mutation is known to confer resistance to β -lactam antibiotics.

In silico studies have demonstrated a strong binding affinity of **Antibacterial agent 71** to the mutated PBP3. The binding is characterized by a favorable binding energy and the formation of multiple hydrogen and hydrophobic bonds with key amino acid residues in the active site.

Table 2: Molecular Interaction Data of Antibacterial Agent 71 with F533L PBP3 Mutant



Parameter	Value
Binding Energy	-10.4 kcal/mol
Number of Hydrogen Bonds	2
Hydrogen Bond Forming Residues	S485, N351
Number of Hydrophobic Bonds	7
Hydrophobic Interacting Residues	F533L, V333, Y409, R331, Y498, T487, S349

Antibacterial Spectrum and Efficacy

Antibacterial agent 71 has demonstrated promising activity against a range of Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not yet publicly available in the reviewed literature, qualitative descriptions indicate its potency. The compound shows enhanced activity against wild-type strains of Escherichia coli, Acinetobacter baumannii, and Burkholderia cenocepacia, with improvements of up to >128-fold observed in hyperpermeable E. coli strains.[3] Its primary development focus has been on multidrugresistant Pseudomonas aeruginosa.

ADMET Profile

Preliminary in silico predictions suggest that **Antibacterial agent 71** possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating its potential as a drug candidate.

Table 3: Predicted ADMET Properties of Antibacterial Agent 71



ADMET Property	Prediction	Details
Absorption	Good	Predicted to have good intestinal absorption.
Distribution	Moderate	Expected to distribute into tissues.
Metabolism	Likely metabolized by CYP enzymes	Further experimental validation required.
Excretion	Predicted to be renally cleared	Further experimental validation required.
Toxicity	Non-carcinogenic	In silico models predict a low toxicity profile.

Experimental Protocols Formal Synthesis

The synthesis of **Antibacterial agent 71** involves a multi-step process. A key precursor, 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, can be synthesized via a microwave-activated inverse electron-demand Diels-Alder reaction.[4] The general synthetic strategy involves the reaction of a 1,2,4-triazine bearing an acylamino group with a terminal alkyne side chain.

Molecular Docking of PBP3 Inhibitors

The following protocol provides a general framework for the molecular docking of inhibitors to PBP3, as was likely performed for **Antibacterial agent 71**.

- Protein Preparation: Obtain the crystal structure of the F533L mutant of P. aeruginosa PBP3
 from a protein data bank or generate the mutation in silico from the wild-type structure.
 Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning
 partial charges.
- Ligand Preparation: Generate the 3D structure of Antibacterial agent 71 and optimize its geometry. Assign partial charges and define rotatable bonds.



- Grid Generation: Define the binding site on PBP3 based on the location of the active site residues. Generate a grid box encompassing this site.
- Docking: Perform the docking using software such as AutoDock Vina. The program will
 explore different conformations of the ligand within the binding site and score them based on
 their binding affinity.
- Analysis: Analyze the docking results to identify the best binding pose, calculate the binding energy, and visualize the interactions between the ligand and the protein residues.

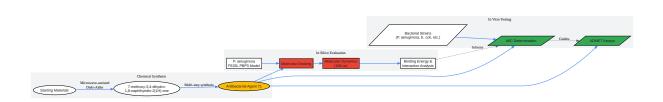
Molecular Dynamics Simulation

To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations can be performed using software like GROMACS.

- System Preparation: Prepare the topology files for both the PBP3 protein and the ligand (Antibacterial agent 71). Place the docked complex in a simulation box and solvate it with an appropriate water model. Add ions to neutralize the system.
- Minimization: Perform energy minimization to remove steric clashes.
- Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure to ensure stability.
- Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.
- Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square
 Deviation (RMSD) and Radius of Gyration (Rg) to assess the stability of the complex over
 time.

Visualizations





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Caption: Experimental and computational workflow for the evaluation of **Antibacterial Agent 71**.

Conclusion

Antibacterial agent 71 represents a promising scaffold for the development of new antibiotics targeting drug-resistant Gram-negative bacteria. Its potent inhibitory activity against the F533L mutant of PBP3 in P. aeruginosa highlights its potential to overcome existing resistance mechanisms. Further preclinical studies, including comprehensive efficacy and safety evaluations, are warranted to fully elucidate its therapeutic potential.

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